physical and chemical properties of 1,4-Thioxane-1,1-dioxide
physical and chemical properties of 1,4-Thioxane-1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Thioxane-1,1-dioxide, a heterocyclic compound, is a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its unique structural features, combining a sulfone group with an ether linkage within a six-membered ring, impart specific chemical properties that make it a valuable intermediate. The sulfone group, being a strong electron-withdrawing moiety, activates adjacent positions for nucleophilic attack and can participate in various elimination and rearrangement reactions. This guide provides a comprehensive overview of the physical and chemical properties of 1,4-Thioxane-1,1-dioxide, along with detailed experimental protocols for its synthesis and characterization.
Physical Properties
The physical properties of 1,4-Thioxane-1,1-dioxide are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈O₃S | [1][2][3] |
| Molecular Weight | 136.17 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline powder | [3][4] |
| Melting Point | 129-135 °C | [3][4][5] |
| Boiling Point | 130-140 °C at 1 Torr | [5] |
| Density | ~1.283 g/cm³ (estimate) | [5] |
| Solubility | Soluble in water. | [6] |
| Flash Point | 159.2 °C | [5] |
| Refractive Index | ~1.4640 (estimate) | [5] |
Chemical Properties and Reactivity
1,4-Thioxane-1,1-dioxide exhibits reactivity characteristic of cyclic sulfones. The sulfonyl group is a strong electron-withdrawing group, which influences the reactivity of the entire molecule.
Key aspects of its reactivity include:
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Acidity of α-Protons: The protons on the carbons adjacent to the sulfonyl group (positions 2 and 6) are acidic and can be removed by a strong base to form a carbanion. This carbanion can then react with various electrophiles, allowing for the introduction of substituents at these positions.
-
Nucleophilic Substitution: The carbon atoms adjacent to the sulfonyl group are susceptible to nucleophilic attack, although this is less common than deprotonation.
-
Thermal Elimination: At high temperatures, cyclic sulfones can undergo elimination reactions to form unsaturated compounds.
-
Reductive Desulfonylation: The sulfonyl group can be removed under reducing conditions, which can be a useful synthetic strategy.
The following diagram illustrates the key chemical transformations of 1,4-Thioxane-1,1-dioxide.
Experimental Protocols
Synthesis of 1,4-Thioxane-1,1-dioxide
The most common method for the synthesis of 1,4-Thioxane-1,1-dioxide is the oxidation of 1,4-thioxane.[5][7]
Materials:
-
1,4-Thioxane (208 g)
-
Glacial Acetic Acid (300 mL)
-
30% Hydrogen Peroxide (400 mL)
-
Dichloromethane
-
Cyclohexane
Procedure:
-
In a suitable reaction vessel, combine 208 g of 1,4-thioxane with 300 mL of glacial acetic acid.
-
To this solution, add 400 mL of 30% hydrogen peroxide.
-
Stir the reaction mixture at room temperature for 48 hours.
-
After the reaction is complete, evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a mixture of dichloromethane and cyclohexane to yield pure 1,4-Thioxane-1,1-dioxide (approximately 204 g, 70% yield).[5][7]
-
The purity of the product can be confirmed by measuring its melting point (expected: 129-135 °C).
The following diagram illustrates the workflow for the synthesis and purification of 1,4-Thioxane-1,1-dioxide.
Spectroscopic Characterization
4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of 1,4-Thioxane-1,1-dioxide in deuterated chloroform is expected to show two multiplets corresponding to the two sets of magnetically non-equivalent methylene protons.[8]
-
¹³C NMR: The carbon NMR spectrum will show two distinct signals for the two different carbon environments in the molecule.
4.2.2 Infrared (IR) Spectroscopy
The IR spectrum of 1,4-Thioxane-1,1-dioxide will be dominated by strong absorption bands characteristic of the sulfone group. These typically appear in the regions of 1350-1300 cm⁻¹ (asymmetric stretching) and 1160-1120 cm⁻¹ (symmetric stretching). The C-O-C ether linkage will also show a characteristic stretching band around 1100 cm⁻¹. The spectrum can be obtained using a KBr pellet or as a nujol mull.
4.2.3 Mass Spectrometry (MS)
Mass spectral analysis will show the molecular ion peak (M⁺) at m/z 136, corresponding to the molecular weight of the compound.[9] The fragmentation pattern will be consistent with the structure, showing losses of SO₂, C₂H₄O, and other fragments. Electron ionization (EI) is a common method for analyzing this compound.
Safety and Handling
1,4-Thioxane-1,1-dioxide is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. Store the compound in a cool, dry place away from incompatible materials. When heated to decomposition, it may emit toxic fumes of sulfur oxides.[6]
Applications in Research and Development
1,4-Thioxane-1,1-dioxide serves as a valuable intermediate in the synthesis of more complex molecules. Its utility in drug discovery and development stems from the ability to introduce the sulfone moiety, which can act as a hydrogen bond acceptor and improve the pharmacokinetic properties of a drug candidate. The cyclic nature of the molecule also provides a rigid scaffold for the construction of conformationally constrained analogs of bioactive compounds. It is also used in the production of dyes and polymers.[6]
Conclusion
1,4-Thioxane-1,1-dioxide is a readily accessible and synthetically versatile building block with a range of applications in chemical research and development. A thorough understanding of its physical and chemical properties, as outlined in this guide, is essential for its safe and effective use in the laboratory. The provided experimental protocols offer a starting point for its synthesis and characterization, enabling researchers to leverage its unique reactivity in the design and synthesis of novel molecules.
References
- 1. 1,4-Thioxane-1,1-Dioxide - Yuanli Tech [yonlytech.com]
- 2. 1,4-Oxathiane oxide | C4H8O2S | CID 231462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 4,4-Dioxo-1,4-oxathiane | 107-61-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 1,4-Thioxane-1,1-dioxide synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,4-Thioxane-1,1-dioxide | 107-61-9 [chemicalbook.com]
- 8. 1,4-Thioxane-1,1-dioxide(107-61-9) 1H NMR spectrum [chemicalbook.com]
- 9. 1,4-Thioxane-1,1-dioxide(107-61-9) MS [m.chemicalbook.com]
